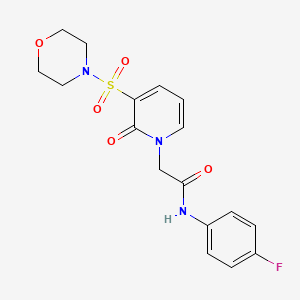
N-(2,6-dichloro-3-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,6-dichloro-3-methylphenyl)prop-2-enamide” is a chemical compound that is structurally similar to Meclofenamic acid . Meclofenamic acid consists of two aryl moieties that are twisted in perpendicular orientation, it includes N-2,6-dichloro-3-methylphenyl group and N-2-benzoic acid group . Because of the low aqueous solubility of the compound, it is commercially available as a sodium salt .
Scientific Research Applications
Enaminones as Therapeutic Pharmacophores
Research highlights the therapeutic potential of enaminones, which are enamines of β-dicarbonyl compounds. Initial studies emphasized their anticonvulsant activity, comparing favorably with known drugs like phenytoin and carbamazepine. Further exploration revealed a novel brain transport mechanism and expanded their potential therapeutic applications beyond anticonvulsant derivatives (Eddington et al., 2000).
Anticancer Activities of Dicopper(II) Complexes
New dicopper(II) complexes have shown significant in vitro anticancer activities against selected tumor cell lines. These activities are consistent with their DNA-binding affinities, indicating potential as anticancer agents (Zheng et al., 2015).
Photocatalytic Degradation of Environmental Contaminants
Studies on the photocatalytic degradation of propyzamide, a close chemical relative, using TiO2-loaded adsorbent supports, suggest potential environmental applications. The adsorbent supports enhance the rate of mineralization of contaminants, reducing the concentration of toxic intermediates (Torimoto et al., 1996).
Structural Insights and Synthetic Applications
The synthesis of enamides and their application in organic synthesis have been extensively studied. These compounds serve as precursors in the synthesis of various organic molecules, including natural products and medicinal compounds. For example, a method for the isomerization of N-allyl amides to form geometrically defined enamides demonstrates their versatility in synthetic chemistry (Trost et al., 2017).
properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-3-8(14)13-10-7(11)5-4-6(2)9(10)12/h3-5H,1H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKZEKLSPOCSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

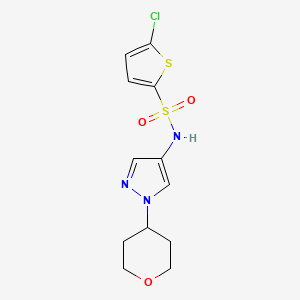
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)
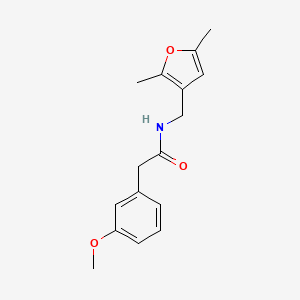
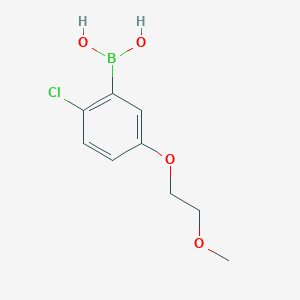
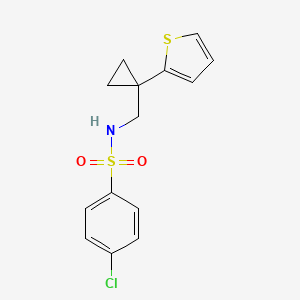

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
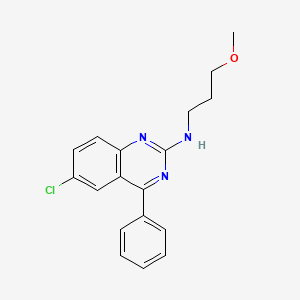
![2-(3-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2822549.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
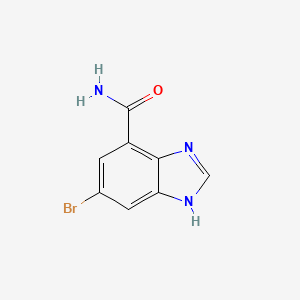
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)
